(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid is a natural product found in Amanita muscaria with data available.
Brand Name:
Vulcanchem
CAS No.:
12624-18-9
VCID:
VC20952585
InChI:
InChI=1S/C9H9NO5/c11-4-5-1-2-6(8(12)13)10-7(3-5)9(14)15/h1-2,4,7,10H,3H2,(H,12,13)(H,14,15)/t7-/m0/s1
SMILES:
C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O
Molecular Formula:
C9H9NO5
Molecular Weight:
211.17 g/mol
(2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid
CAS No.: 12624-18-9
Cat. No.: VC20952585
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid is a natural product found in Amanita muscaria with data available. |
|---|---|
| CAS No. | 12624-18-9 |
| Molecular Formula | C9H9NO5 |
| Molecular Weight | 211.17 g/mol |
| IUPAC Name | (2S)-4-formyl-2,3-dihydro-1H-azepine-2,7-dicarboxylic acid |
| Standard InChI | InChI=1S/C9H9NO5/c11-4-5-1-2-6(8(12)13)10-7(3-5)9(14)15/h1-2,4,7,10H,3H2,(H,12,13)(H,14,15)/t7-/m0/s1 |
| Standard InChI Key | SRDYVCBFNUJKKW-ZETCQYMHSA-N |
| Isomeric SMILES | C1[C@H](NC(=CC=C1C=O)C(=O)O)C(=O)O |
| SMILES | C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
| Canonical SMILES | C1C(NC(=CC=C1C=O)C(=O)O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator